molecular formula C22H26ClN7O3S B1669835 Dasatinib N-Oxide CAS No. 910297-52-8

Dasatinib N-Oxide

Cat. No.: B1669835
CAS No.: 910297-52-8
M. Wt: 504.0 g/mol
InChI Key: UEFNEEZCTQCRAW-UHFFFAOYSA-N
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Description

Dasatinib N-oxide is a derivative of dasatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia. This compound is formed through the oxidation of the piperazine ring present in dasatinib . The formation of this compound is often considered an impurity in pharmaceutical formulations, but it also holds potential for various scientific applications.

Mechanism of Action

Target of Action

Dasatinib N-Oxide, like its parent compound Dasatinib, primarily targets the BCR-ABL kinase, a chimeric protein associated with the uncontrolled activity of the ABL tyrosine kinase . This protein is involved in the pathogenesis of chronic myelogenous leukemia (CML) and 15-30% of acute lymphocytic leukemia (ALL) cases . Dasatinib also inhibits a spectrum of kinases involved in cancer, including several SRC-family kinases , c-KIT , PDGFR-α and β , and ephrin receptor kinase .

Mode of Action

This compound interacts with its targets by binding strongly to the BCR-ABL kinase . Unlike imatinib, another tyrosine kinase used for the treatment of CML and Ph-positive ALL, dasatinib inhibits the active and inactive conformations of the ABL kinase domain . This makes dasatinib a more potent and longer effective drug than other previous CML treatments, such as imatinib and nilotinib .

Biochemical Pathways

This compound affects several biochemical pathways due to its multi-kinase inhibition. It can inhibit STAT5 signaling , which downregulates B-cell leukemia (BCL-x) (BCL2L1), Myeloid Cell Leukemia sequence 1 (MCL1), and cyclin D1 . This is likely to be the consequence of the inhibition of SFKs (e.g., Lck/Yes novel tyrosine kinase (LYN), hematopoietic cell kinase (HCK) and SRC), as well as of direct inhibition of BCR/ABL .

Pharmacokinetics

Dasatinib is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 hours . Based on total radioactivity, only 20% of the oral dose (100 mg) is recovered unchanged in feces (19%, including potential non-absorption) and urine (1%) .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of proliferation of sensitive cells . It promotes apoptosis and the cleavage of caspase-3 and caspase-7, induces cell cycle arrest in the G1 phase, and inhibits the expression of Cyclin-dependent kinase (CDK4)/6/CyclinD1 complex .

Action Environment

The Piperazine ring present in Dasatinib is susceptible to oxidation, and as a result, it forms an impurity called this compound . The impurity formation is due to the micro oxidic properties of the solvent used as a diluent which is inducing an oxidation reaction . Therefore, the choice of diluent can influence the generation of this compound . Additionally, Dasatinib absorption is decreased by pH-modifying agents (antacids, H2-receptor blockers, proton pump inhibitors) .

Safety and Hazards

Users should avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

Dasatinib N-Oxide, like its parent compound Dasatinib, is expected to interact with multiple tyrosine kinases . The main targets of Dasatinib are BCR/Abl (the “Philadelphia chromosome”), Src, c-Kit, ephrin receptors, and several other tyrosine kinases . The nature of these interactions is typically inhibitory, with Dasatinib blocking the activity of these kinases .

Cellular Effects

This compound’s effects on cells are likely to be similar to those of Dasatinib. Dasatinib has been shown to influence NK cell cytotoxicity, with some groups observing potentiation of NK cell cytotoxic activity while others observe strong inhibitory effects . It also affects other NK cell functions including cytokine production and migration .

Molecular Mechanism

This compound’s mechanism of action is expected to be similar to that of Dasatinib. Dasatinib is an ATP-competitive protein tyrosine kinase inhibitor . It inhibits the activated BCR-ABL kinase, distinguishing it from other CML treatments . It also inhibits a spectrum of kinases involved in cancer, including several SRC-family kinases .

Temporal Effects in Laboratory Settings

In laboratory settings, the formation of this compound is influenced by the micro oxidic properties of the solvent used as a diluent, which induces an oxidation reaction . The rate of N-Oxide formation was found to be high where the samples are prepared in DMF diluent, and the rate of formation of N-oxide is directly proportional to applied sonication time .

Metabolic Pathways

Dasatinib is metabolized primarily in the liver. The main metabolites are M4, M5, and M6 . M4 is formed by N-dealkylation with CYP3A4 the predominant catalyzing enzyme and some involvement of CYP1A1 and CYP1B1 . This compound is likely to be involved in similar metabolic pathways.

Transport and Distribution

The efflux of Dasatinib is regulated by ABCC4 and ABCC6 transporters . As this compound is a derivative of Dasatinib, it is likely to be transported and distributed within cells and tissues in a similar manner.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing dasatinib N-oxide involves the oxidation of dasatinib. This can be achieved using oxidizing agents such as hydrogen peroxide or dimethylaniline monooxygenase . The reaction typically occurs under controlled conditions to ensure the selective formation of the N-oxide derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale oxidation reactors where dasatinib is treated with an oxidizing agent under optimized conditions. The process parameters, such as temperature, pH, and reaction time, are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Dasatinib N-oxide primarily undergoes oxidation reactions. The piperazine ring in dasatinib is susceptible to oxidation, leading to the formation of the N-oxide derivative .

Common Reagents and Conditions:

Major Products: The major product of the oxidation reaction is this compound itself. Further oxidation or degradation can lead to other minor impurities .

Properties

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-4-oxidopiperazin-4-ium-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN7O3S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(34-17)27-18-12-19(26-15(2)25-18)29-6-8-30(33,9-7-29)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFNEEZCTQCRAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CC[N+](CC4)(CCO)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474434
Record name Dasatinib N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910297-52-8
Record name N-(2-Chloro-6-methyl-phenyl)-2-((6-(4-(2-hydroxyethyl)-4-oxido-piperazin-4-ium-1-yl)-2-methyl-pyrimidin-4-yl)amino)thiazole-5-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dasatinib N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-CHLORO-6-METHYL-PHENYL)-2-((6-(4-(2-HYDROXYETHYL)-4-OXIDO-PIPERAZIN-4-IUM-1-YL)-2-METHYL-PYRIMIDIN-4-YL)AMINO)THIAZOLE-5-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B16WQA6880
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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